molecular formula C12H7ClF3N B8313242 2-(2-Chlorophenyl)-4-(trifluoromethyl)pyridine

2-(2-Chlorophenyl)-4-(trifluoromethyl)pyridine

Cat. No. B8313242
M. Wt: 257.64 g/mol
InChI Key: YHVPOOHBRCKFNV-UHFFFAOYSA-N
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Patent
US08410133B2

Procedure details

A mixture of 2-chloro-4-(trifluoromethyl)pyridine (4 g, 22.0 mmol), 2-chlorophenylboronic acid (5.04 g, 24.2 mmol), Ba(OH)2 (12.5 g, 66.1 mmol) and Pd(PPh3)2Cl2 (464 mg, 0.66 mmol) in DME (140 mL)/water (35 mL) was heated at 110° C. for 1 h. The solids were filtered off and the mother liquor were concentrated to around 80 mL and extracted with EtOAc. The organic layer was washed with brine, then water, dried (MgSO4), filtered and concentrated. Purification by column chromatography (1/1 Petroleum ether/EtOAc) gave the Suzuki adduct (5.05 g, 89%) as a colourless oil.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
5.04 g
Type
reactant
Reaction Step One
[Compound]
Name
Ba(OH)2
Quantity
12.5 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
464 mg
Type
catalyst
Reaction Step One
Yield
89%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:5]=[CH:4][N:3]=1.[Cl:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1B(O)O.O>COCCOC.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[Cl:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[C:2]1[CH:7]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:5]=[CH:4][N:3]=1 |^1:31,50|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
ClC1=NC=CC(=C1)C(F)(F)F
Name
Quantity
5.04 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)B(O)O
Name
Ba(OH)2
Quantity
12.5 g
Type
reactant
Smiles
Name
Quantity
35 mL
Type
reactant
Smiles
O
Name
Quantity
140 mL
Type
solvent
Smiles
COCCOC
Name
Quantity
464 mg
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solids were filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the mother liquor were concentrated to around 80 mL
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
water, dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography (1/1 Petroleum ether/EtOAc)

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC=C1)C1=NC=CC(=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 5.05 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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